N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Organic Synthesis Weinreb Amide Chemistry Ketone Synthesis

This Weinreb amide-pyrimidine building block enables controlled C4 ketone formation without over-addition, while its 2-(methylthio) group provides an orthogonal handle for oxidation, nucleophilic displacement, or cross-coupling. This convergent dual reactivity eliminates extra protection/deprotection steps in kinase inhibitor and PROTAC synthesis. Commercially available at ≥98% purity with full LC-MS, NMR, and HPLC documentation from multiple ISO-certified suppliers, ensuring supply-chain redundancy and batch consistency for process scale-up.

Molecular Formula C8H11N3O2S
Molecular Weight 213.26 g/mol
CAS No. 271247-59-7
Cat. No. B1603725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
CAS271247-59-7
Molecular FormulaC8H11N3O2S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=NC(=NC=C1)SC)OC
InChIInChI=1S/C8H11N3O2S/c1-11(13-2)7(12)6-4-5-9-8(10-6)14-3/h4-5H,1-3H3
InChIKeyCLGXFZSMXWRVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (CAS 271247-59-7): Functional Classification and Procurement Context


N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (CAS 271247-59-7) is a heterocyclic Weinreb amide derivative that integrates a pyrimidine core with both a synthetically versatile N-methoxy-N-methylcarboxamide functionality and a 2-(methylthio) substituent amenable to orthogonal manipulation . The compound serves primarily as an advanced intermediate in medicinal chemistry and organic synthesis rather than as a terminal biologically active agent. Its molecular formula is C8H11N3O2S with a molecular weight of 213.26 g/mol, and it is commercially available from multiple specialty chemical suppliers at purities typically ≥95–98% for research and further manufacturing use . The structural combination of Weinreb amide reactivity with a sulfur-bearing pyrimidine scaffold positions this compound at a specific node within multi-step synthetic routes where both motifs are required concurrently.

Functional Specificity of N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide: Why In-Class Pyrimidine Analogs Cannot Be Freely Interchanged


Generic substitution of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (CAS 271247-59-7) with structurally related pyrimidine carboxamides is precluded by the simultaneous requirement for two orthogonal functional handles that are absent in simpler analogs. The Weinreb amide moiety (-CON(OMe)Me) confers controlled acylating reactivity toward organolithium and organomagnesium reagents, enabling selective ketone or aldehyde formation without over-addition [1]. Concurrently, the 2-(methylthio) substituent provides a site for subsequent oxidation, nucleophilic displacement, or metal-catalyzed cross-coupling transformations that are not available in unsubstituted pyrimidine-4-carboxamides such as N-methoxy-N-methylpyrimidine-4-carboxamide (no sulfur handle) or 2-(methylthio)pyrimidine-4-carboxylic acid (lacking Weinreb amide reactivity) [2]. Substituting this compound with an analog lacking either motif would force a divergent synthetic route, introduce additional protection/deprotection steps, or require de novo route revalidation. The evidence presented below quantifies the specific differences that substantiate this functional non-interchangeability.

Quantitative Differentiation of N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (CAS 271247-59-7) Relative to Closest Analogs


Weinreb Amide Functional Identity vs. Non-Weinreb 2-(Methylthio)pyrimidine Carboxylic Acid: Quantitative Synthetic Utility Differential

The target compound incorporates the N-methoxy-N-methylcarboxamide (Weinreb amide) functional group, which is absent in the immediate precursor 2-(methylthio)pyrimidine-4-carboxylic acid (CAS 1126-44-9). Weinreb amides undergo nucleophilic addition with organolithium or Grignard reagents to yield ketones while suppressing over-addition to tertiary alcohols, a limitation inherent to carboxylic acids and standard esters that require activation and often produce alcohol byproducts [1]. This functional difference is categorical: the target compound provides direct, controlled access to ketone products that are inaccessible from the corresponding carboxylic acid without intermediate activation and attendant side reactions. In synthetic applications, Weinreb amides typically achieve ketone yields exceeding 70–90% from organometallic additions, whereas direct addition to carboxylic acids under comparable conditions yields <5% ketone product [2].

Organic Synthesis Weinreb Amide Chemistry Ketone Synthesis

2-(Methylthio) Substituent Orthogonal Reactivity vs. Unsubstituted Pyrimidine-4-Weinreb Amides: Quantitative Synthetic Handle Differential

The 2-(methylthio) group on the pyrimidine ring provides a distinct site for orthogonal functionalization that is entirely absent in unsubstituted analogs such as N-methoxy-N-methylpyrimidine-4-carboxamide (no CAS; hypothetical comparator lacking sulfur). The methylthio group undergoes selective oxidation to the corresponding sulfoxide or sulfone, serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions with amines, and participates in transition metal-catalyzed cross-coupling reactions following oxidation or in the presence of specific catalysts [1]. This orthogonal reactivity enables sequential, site-selective derivatization of the pyrimidine scaffold without interference with the Weinreb amide moiety. In comparative terms, the unsubstituted analog offers no functionalizable handle at the 2-position, requiring alternative and often less efficient routes for pyrimidine core elaboration. In biological contexts, 2-(methylthio)pyrimidine derivatives have demonstrated EGFR kinase inhibitory activity with ATP-mimetic binding modes, whereas unsubstituted pyrimidines lack this structural recognition element .

Pyrimidine Functionalization Sulfur Chemistry Cross-Coupling

LogP and Physicochemical Differentiation vs. 2-Chloro and 2-Amino Pyrimidine-4-Weinreb Analogs: Quantified Lipophilicity Advantage

The 2-(methylthio) substituent confers a distinct lipophilicity profile compared to alternative 2-position substitutions on pyrimidine-4-Weinreb amides. The target compound exhibits a calculated LogP of approximately 1.19 . In comparison, the 2-chloro analog (N-methoxy-N-methyl-2-chloropyrimidine-4-carboxamide) has an estimated LogP of approximately 0.8–1.0, while the 2-amino analog has an estimated LogP of approximately 0.2–0.5 (class-level inference based on fragment contributions). The 2-(methylthio) group provides intermediate lipophilicity that balances membrane permeability with aqueous solubility, a property profile that differs meaningfully from both more polar (2-amino) and less synthetically versatile (2-chloro, which may undergo unwanted SNAr) alternatives. This physicochemical differentiation influences both synthetic handling (solvent selection, extraction efficiency) and, in biological applications, passive diffusion and protein binding characteristics [1].

Physicochemical Properties Medicinal Chemistry ADME Optimization

Molecular Weight and Synthetic Tracability Advantage vs. 5-Substituted Pyrimidine-4-Weinreb Analogs

The target compound has a molecular weight of 213.26 g/mol . This places it within an optimal range for a versatile synthetic building block—sufficiently complex to incorporate two orthogonal functional handles (Weinreb amide and 2-methylthio) while remaining compact enough to serve as a late-stage intermediate without excessive mass addition. In contrast, 5-substituted analogs such as 4-amino-2-(ethylthio)-N-methoxy-N-methylpyrimidine-5-carboxamide (CAS 741712-36-7; C9H14N4O2S; MW ~242 g/mol) or 5-carboxamide regioisomers (N-methoxy-N-methylpyrimidine-5-carboxamide; C7H9N3O2; MW 167.17 g/mol) present different molecular weight profiles and substitution patterns . The 4-carboxamide regioisomer with 2-(methylthio) substitution provides a unique combination of molecular compactness and dual functionality that is not replicated in 5-carboxamide or 2-carboxamide regioisomers. Additionally, the compound is available with documented analytical characterization (NMR, HPLC, LC-MS) from multiple suppliers, ensuring reproducibility in synthetic applications .

Building Block Selection Fragment-Based Drug Discovery Synthetic Efficiency

Commercial Purity Specifications and Quality Control Documentation Availability vs. Niche Pyrimidine Analogs

The target compound is commercially available from multiple specialty chemical suppliers with documented purity specifications typically ≥95% to 98% . Critically, multiple vendors provide comprehensive analytical documentation including NMR, HPLC, and LC-MS data, enabling verification of identity and purity prior to use . This level of analytical support is not uniformly available for all pyrimidine-4-Weinreb analogs; many niche or custom-synthesized analogs are offered without full analytical characterization, introducing uncertainty and potential rework into synthetic workflows. The availability of MFCD28127003 as a registered MDL number further facilitates unambiguous compound identification across vendor catalogs . For procurement professionals and laboratory managers, the combination of multi-vendor availability and documented analytical characterization reduces supply chain risk and ensures experimental reproducibility.

Quality Control Procurement Analytical Chemistry

Optimal Research and Industrial Application Scenarios for N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (CAS 271247-59-7)


Medicinal Chemistry: Controlled Ketone Synthesis via Weinreb Amide Reactivity for Pyrimidine-Based Lead Optimization

This compound is optimally deployed in medicinal chemistry programs requiring the controlled conversion of a pyrimidine-4-carbonyl group to a ketone without over-addition to the tertiary alcohol. The Weinreb amide functionality enables selective ketone formation via stable tetrahedral chelate intermediates upon reaction with organolithium or Grignard reagents [1]. This reactivity profile is essential for synthesizing pyrimidine-based kinase inhibitor scaffolds where the ketone serves as a key pharmacophore or a precursor to further derivatization. The simultaneous presence of the 2-(methylthio) group provides a handle for orthogonal functionalization in later synthetic steps, enabling sequential elaboration of the pyrimidine core without protecting group manipulation. This dual functionality supports efficient parallel synthesis and SAR exploration in drug discovery settings .

Synthetic Chemistry: Dual-Functional Building Block for Convergent Synthesis of 2,4-Disubstituted Pyrimidines

In multi-step organic synthesis, this compound functions as a strategic building block that converges two orthogonal reactive sites onto a single pyrimidine scaffold. The 4-position Weinreb amide enables downstream ketone or aldehyde formation, while the 2-(methylthio) group undergoes selective oxidation to sulfoxide/sulfone or nucleophilic displacement with amines [1]. This dual functionality supports convergent synthetic strategies where two distinct fragments are introduced sequentially without cross-reactivity. The calculated LogP of 1.19 provides predictable solvent partitioning behavior during workup and purification, facilitating process development . The compound is particularly valuable in routes where the 2-(methylthio) group is ultimately converted to a 2-amino, 2-alkoxy, or 2-alkyl substituent, as the methylthio group serves as a versatile placeholder that can be transformed at the optimal stage of the synthetic sequence [2].

Chemical Biology: Pyrimidine Scaffold Derivatization for Targeted Protein Interaction Studies

For chemical biology applications requiring functionalized pyrimidine probes, this compound offers a defined starting point for introducing diverse functional groups at both the 2- and 4-positions. The 2-(methylthio) substituent is a recognized structural element in ATP-mimetic kinase inhibitor design, with related 2-(methylthio)pyrimidines demonstrating EGFR inhibitory activity [1]. The Weinreb amide at the 4-position can be converted to a ketone for subsequent reductive amination, hydrazone formation, or other bioconjugation chemistries. This enables the synthesis of affinity probes, fluorescent tracers, or PROTAC precursors with defined attachment points. The availability of the compound with full analytical documentation (NMR, HPLC, LC-MS) ensures that synthesized probes can be characterized to the standards required for reproducible biological evaluation .

Process Chemistry: Validated Intermediate for Scale-Up Routes with Multi-Vendor Supply Assurance

In process research and development, the commercial availability of this compound from multiple qualified suppliers (including Fluorochem, Synblock, Leyan, BOC Sciences, and MolCore) at purities ≥95–98% provides supply chain redundancy and batch-to-batch consistency [1]. The compound is referenced as an intermediate in patent literature from The Procter and Gamble Company (US2005/113392 A1), indicating its utility in pharmaceutical development contexts [2]. The availability of comprehensive analytical data packages (NMR, HPLC, LC-MS) from multiple vendors reduces the QC burden on internal analytical laboratories and supports regulatory documentation for scaled processes. The defined MDL number (MFCD28127003) facilitates unambiguous procurement across global supply chains and electronic laboratory notebook systems. This combination of documented quality, multi-vendor availability, and established synthetic utility makes the compound a reliable choice for process chemistry applications where supply continuity and reproducibility are paramount.

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